molecular formula C11H11NO B1352762 8-Ethyl-4-quinolinol CAS No. 23096-83-5

8-Ethyl-4-quinolinol

Cat. No. B1352762
CAS RN: 23096-83-5
M. Wt: 173.21 g/mol
InChI Key: YBQQVKSIRLQGQW-UHFFFAOYSA-N
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Description

8-Ethyl-4-quinolinol is a quinolone compound . It has a linear formula of C11H11NO and a molecular weight of 173.216 .


Synthesis Analysis

Quinoline synthesis involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

8-Ethyl-4-quinolinol contains a total of 25 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyridine .

Scientific Research Applications

Synthesis and Antibacterial Activity

  • 8-Ethyl-4-quinolinol has been used in the synthesis of pyranoquinoline derivatives, which show moderate effectiveness against bacterial growth, especially against Pseudomonas aeruginosa (Asghari, Ramezani & Mohseni, 2014).

Vibrational Study in Chelating Agents

  • The compound plays a role in the study of vibrational modes of certain chelating agents, particularly 7-(4-ethyl-1-methyloctyl)-8-quinolinol (Marchon, Bokobza & Cote, 1986).

Bactericides, Fungicides, and Bioregulators

  • 8-Ethyl-4-quinolinol is involved in the creation of heterocyclic derivatives with applications as bactericides, fungicides, and bioregulators, showing significant microbicidal activity (Khalil et al., 1988).

Synthesis of Quinolones

Synthesis of Derivatives for Biological Activity

Antifungal and Antibacterial Properties

  • Exhibits antifungal and antibacterial properties, and its addition to incubation media in bioassays leads to the retardation of senescence in plants (Chua, 1970).

Liquid-Phase Separation of Elements

Redox Properties and Mode of Action

  • Its redox properties have implications for its mode of action, showing significant antioxidant activity and inhibiting bacterial growth (Chobot, Drage & Hadacek, 2011).

properties

IUPAC Name

8-ethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-8-4-3-5-9-10(13)6-7-12-11(8)9/h3-7H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQVKSIRLQGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391693
Record name 8-Ethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Ethyl-4-quinolinol

CAS RN

23096-83-5
Record name 8-Ethyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-ETHYL-4-QUINOLINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TH Hsu - 1968 - search.proquest.com
… The method used to syntehsize 8-ethyl-4-quinolinol that was … 5-nitro-8-ethyl-4-quinolinol and 6-nitro-8-ethyl-4-quinolinol, will be … for the syntehsis of 8-ethyl-4-quinolinol and of the 5-nitro …
Number of citations: 0 search.proquest.com

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